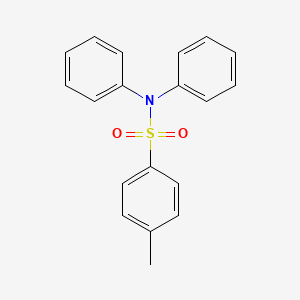

4-Methyl-N,N-diphenylbenzenesulfonamide

描述

4-Methyl-N,N-diphenylbenzenesulfonamide is a sulfonamide derivative characterized by a central benzene ring substituted with a methyl group at the para position and two phenyl groups attached to the sulfonamide nitrogen. This compound belongs to a broader class of sulfonamides, which are widely studied for their pharmacological and material science applications.

属性

CAS 编号 |

4703-19-9 |

|---|---|

分子式 |

C19H17NO2S |

分子量 |

323.4 g/mol |

IUPAC 名称 |

4-methyl-N,N-diphenylbenzenesulfonamide |

InChI |

InChI=1S/C19H17NO2S/c1-16-12-14-19(15-13-16)23(21,22)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 |

InChI 键 |

VLYSRNWCIRFSSM-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |

其他CAS编号 |

4703-19-9 |

产品来源 |

United States |

相似化合物的比较

Structural Variations and Physicochemical Properties

Key structural differences among sulfonamide derivatives lie in the substituents on the benzene ring and the nitrogen atoms. These variations impact molecular weight, solubility, and melting points:

| Compound Name | Substituents | Molecular Weight | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| 4-Methyl-N,N-diphenylbenzenesulfonamide | N,N-diphenyl, para-methyl | ~335.4* | Not reported | High steric bulk, moderate lipophilicity |

| 4-Methyl-N,N-dipropylbenzenesulfonamide | N,N-dipropyl, para-methyl | 255.4 | Not reported | Lower steric hindrance, higher solubility |

| N-Benzhydryl-4-methylbenzenesulfonamide | N-benzhydryl, para-methyl | 349.5 | Not reported | Enhanced π-π interactions, rigid structure |

| 4-Methyl-N-(1-phenylethyl)benzenesulfonamide | N-(1-phenylethyl), para-methyl | 275.4 | Not reported | Chiral center, potential for enantioselective activity |

*Calculated based on molecular formula.

The diphenyl variant’s bulkier structure may reduce solubility in polar solvents compared to dipropyl analogs but could enhance stability in hydrophobic environments .

Antioxidant Activity

Sulfonamides with heterocyclic moieties (e.g., triazolethiones, oxadiazoles) exhibit enhanced antioxidant activity. For example:

- Compound 10 (4-methylaminophenyl-substituted triazolethione): EC50 = 0.14 mM in DPPH assay, 1.5× more active than butylated hydroxytoluene (BHT) .

- Compound 19 (bis-thiosemicarbazide derivative): Lower activity due to steric hindrance from 4-phenyl-triazolethione groups .

- This compound : Lacks antioxidant-active groups (e.g., NH or SH), suggesting weaker radical scavenging compared to triazolethione derivatives.

Antimicrobial and Other Bioactivities

- Hydrazone derivatives (e.g., 4-methylbenzenesulfonohydrazide): Exhibit DNA cleavage and antimicrobial activity via metal coordination .

- Triazolethione-containing sulfonamides : Broad-spectrum activity against cancer and oxidative stress-related pathologies .

Research Findings and Mechanistic Insights

Role of Substituents in Bioactivity

- Electron-withdrawing groups (e.g., sulfonyl) enhance stability but may reduce reactivity.

- NH/SH-containing moieties (e.g., thiosemicarbazides, triazolethiones) improve antioxidant activity via hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms .

- Bulkier groups (e.g., diphenyl) may hinder interaction with biological targets, as seen in Compound 19’s reduced antioxidant activity .

准备方法

Sulfonylation of Diphenylamine with 4-Methylbenzenesulfonyl Chloride

The primary synthetic route for this compound involves the reaction of diphenylamine with 4-methylbenzenesulfonyl chloride. This reaction is typically conducted in a polar aprotic solvent such as pyridine or tetrahydrofuran (THF), which acts both as a solvent and as a base to scavenge the hydrochloric acid generated during the reaction.

-

- Temperature: Generally performed at 0°C to room temperature to control reactivity and avoid side reactions.

- Reaction time: Typically ranges from several hours up to 24 hours depending on scale and solvent.

- Stoichiometry: Slight excess of sulfonyl chloride (1.1–1.2 equivalents) to ensure complete conversion of diphenylamine.

-

- Diphenylamine (3.5 mmol) is dissolved in pyridine (5 mL) and cooled in an ice bath.

- 1.2 equivalents of 4-methylbenzenesulfonyl chloride are added dropwise.

- The mixture is stirred for 2 days at room temperature.

- The reaction mixture is then worked up by aqueous acidification, extraction, and purification via recrystallization or chromatography.

-

- Yields typically range from 70% to 88% with high purity confirmed by melting point and NMR spectroscopy.

This method is well-documented and considered reliable for laboratory-scale synthesis.

Bromination of this compound for Derivative Synthesis

For functionalized derivatives such as 2-bromo-4-methyl-N,N-diphenylbenzenesulfonamide, bromination is performed on the parent compound.

-

- Brominating agents: Bromine (Br2) or N-bromosuccinimide (NBS).

- Solvent: Dichloromethane (CH2Cl2) is commonly used for solubility and reaction control.

- Temperature: Controlled between 0°C and 60°C to ensure selective aromatic bromination.

-

- The sulfonamide is dissolved in dichloromethane.

- Bromine or NBS is added slowly under stirring.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- After completion, the reaction mixture is quenched, extracted, and purified.

-

- Continuous flow reactors and automated systems are employed for better control and scalability.

- Catalysts such as graphene-based nanohybrids (e.g., CoFe@rGO) have been reported to enhance yield and selectivity.

- Purification involves recrystallization or chromatographic techniques to achieve high purity.

Visible-Light-Induced Arylation as an Alternative Method

Recent advances include visible-light-induced arylation of sulfonamide derivatives using diazonium salts under mild conditions.

-

- Sulfonamide (0.6 mmol), diazonium salt (0.3 mmol), and cesium carbonate (Cs2CO3) as base in acetonitrile solvent.

- Irradiation with blue LED light (around 280 nm) for 6 hours at room temperature.

-

- Mild conditions avoiding harsh reagents.

- Potential for gram-scale synthesis.

- High selectivity and moderate to good yields.

This method, while more recent, provides a versatile approach for functionalized sulfonamide derivatives but is less commonly used for the parent this compound.

Summary of Preparation Methods and Conditions

| Method | Key Reagents/Conditions | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|

| Sulfonylation of Diphenylamine | Diphenylamine + 4-methylbenzenesulfonyl chloride in pyridine or THF | 0°C to RT | 70–88 | Classical, reliable, scalable |

| Bromination of this compound | Bromine or NBS in dichloromethane | 0–60°C | Variable | For brominated derivatives, requires careful control |

| Visible-Light-Induced Arylation | Sulfonamide + diazonium salt + Cs2CO3, blue LED irradiation | RT | Moderate | Mild, modern method, suitable for functionalization |

Analytical and Characterization Notes

-

- NMR (1H and 13C): Confirms aromatic substitution pattern and sulfonamide formation.

- FT-IR: Characteristic sulfonamide S=O stretches at 1150–1300 cm⁻¹.

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight.

-

- Single-crystal X-ray diffraction (SCXRD) used for structural confirmation.

- Crystals grown by slow evaporation from acetone/ethanol mixtures.

- Data refined using SHELXL software for precise atomic coordinates.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-N,N-diphenylbenzenesulfonamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves sulfonylation of 4-methylbenzenesulfonyl chloride with diphenylamine under basic conditions (e.g., NaOH in DMF) . Key parameters include:

- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity and solubility .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity.

- Analytical Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers reliably characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., methyl at C4, sulfonamide linkage). Aromatic protons appear at δ 7.2–7.8 ppm in CDCl₃ .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 352.1) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···O motifs observed in related sulfonamides) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

- Methodological Answer : Discrepancies in antimicrobial or cytotoxic activity may arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing via broth microdilution per CLSI guidelines) .

- Structural Isomerism : Use HPLC to rule out impurities (e.g., unreacted diphenylamine or positional isomers).

- Solubility Effects : Pre-saturate DMSO stocks in PBS to avoid aggregation in biological assays .

- Comparative Studies : Benchmark against structurally analogous sulfonamides (e.g., nitro- or fluoro-substituted derivatives) to isolate structure-activity relationships .

Q. What strategies are effective for modifying this compound to enhance its pharmacokinetic properties?

- Methodological Answer :

- Functional Group Introduction : Add electron-withdrawing groups (e.g., –NO₂ at the benzene ring) to improve metabolic stability .

- Prodrug Design : Synthesize ester or amide derivatives to enhance solubility (e.g., morpholine-sulfonyl derivatives ).

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with targets like carbonic anhydrase IX .

- In Vivo Profiling : Assess bioavailability in rodent models via LC-MS/MS quantification of plasma concentrations .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Solvent Screening : Test mixed-solvent systems (e.g., DMSO/ethanol) for slow evaporation.

- Temperature Gradients : Use a thermal cycler to gradually cool saturated solutions from 50°C to 4°C .

- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize lattice interactions .

Methodological Notes

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas purging) to ensure consistency across labs .

- Safety Protocols : Handle sulfonamide intermediates in fume hoods due to potential respiratory irritancy (refer to SDS for CAS 124772-05-0) .

- Ethical Compliance : For biological studies, adhere to institutional guidelines for in vitro testing (e.g., NIH-3T3 cell line protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。